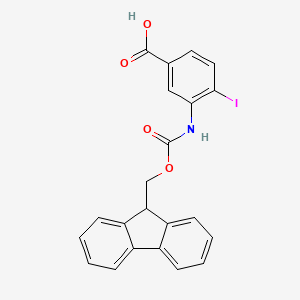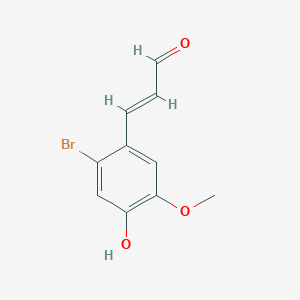
3-(2-Bromo-4-hydroxy-5-methoxyphenyl)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a propenal side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal can be achieved through several methods. One common approach involves the bromination of 4-hydroxy-5-methoxybenzaldehyde, followed by a Claisen-Schmidt condensation reaction with an appropriate aldehyde. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(2-bromo-4-hydroxy-5-methoxyphenyl)propanoic acid.
Reduction: 3-(2-bromo-4-hydroxy-5-methoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal involves its interaction with various molecular targets. The presence of the bromine atom and the hydroxyl group allows it to form hydrogen bonds and halogen bonds with biological macromolecules, potentially inhibiting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-bromo-4-hydroxyphenyl)prop-2-enal
- 3-(4-hydroxy-5-methoxyphenyl)prop-2-enal
- 3-(2-bromo-5-methoxyphenyl)prop-2-enal
Uniqueness
3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the bromine atom, hydroxyl group, and methoxy group on the phenyl ring, along with the propenal side chain, makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H9BrO3 |
|---|---|
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
(E)-3-(2-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9BrO3/c1-14-10-5-7(3-2-4-12)8(11)6-9(10)13/h2-6,13H,1H3/b3-2+ |
InChI-Schlüssel |
ANXDFUXMYNFFJQ-NSCUHMNNSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)/C=C/C=O)Br)O |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=CC=O)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


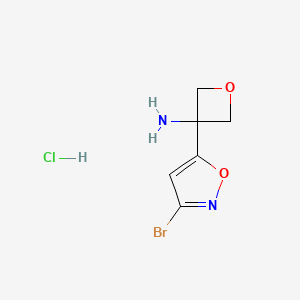
![4-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13557588.png)
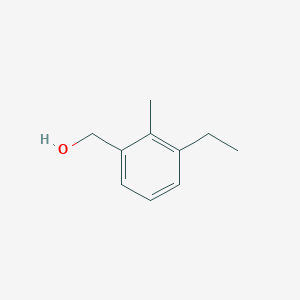
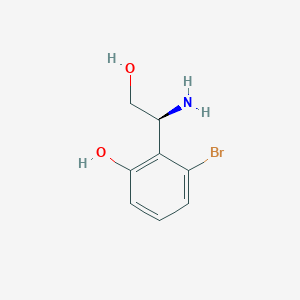
![3-[2-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B13557606.png)

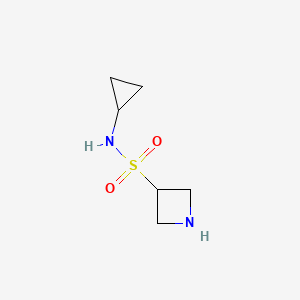
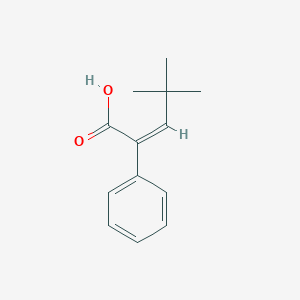
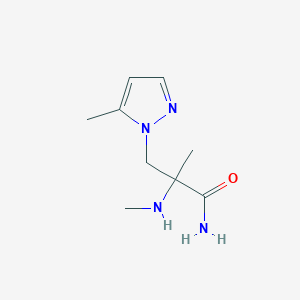
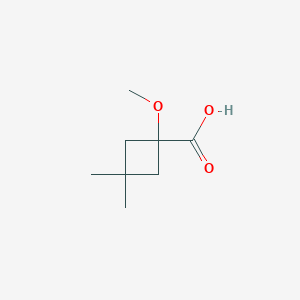
![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)
